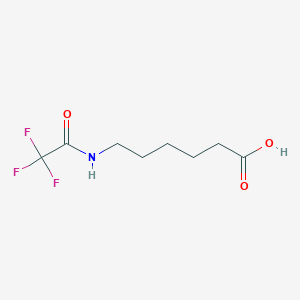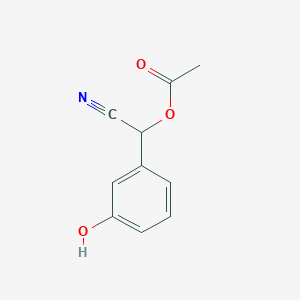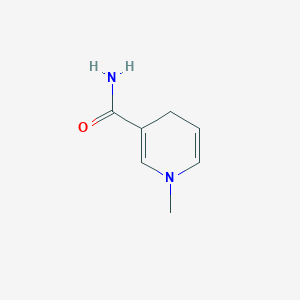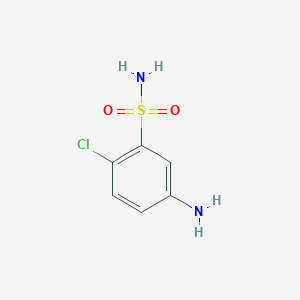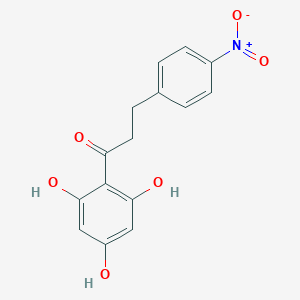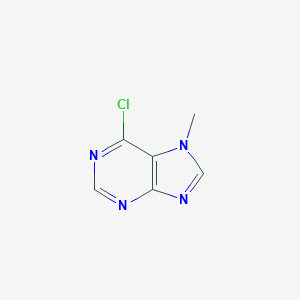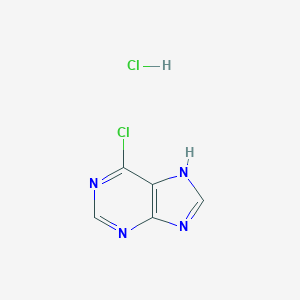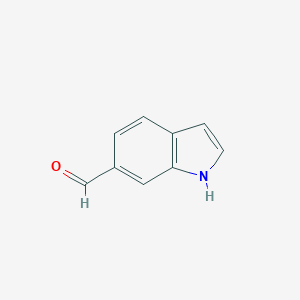
1H-indole-6-carbaldehyde
概要
説明
Synthesis Analysis
The synthesis of 1H-indole derivatives, including carbaldehydes, often involves catalytic methods that allow for efficient and selective transformations. Gold-catalyzed cycloisomerizations, for instance, have been reported to prepare 1H-indole-2-carbaldehydes efficiently from 1-(2-(tosylamino)phenyl)prop-2-yn-1-ols, demonstrating the versatility and efficiency of metal-catalyzed syntheses in forming indole structures with good to excellent yields (Kothandaraman et al., 2011). Metal-free syntheses have also been developed, such as the N-iodosuccinimide-mediated cyclization in water, showcasing the growing interest in more sustainable and environmentally friendly synthetic methods (Kothandaraman et al., 2013).
Molecular Structure Analysis
The molecular structure of 1H-indole derivatives has been extensively studied through spectroscopic and computational methods. For instance, the experimental and quantum chemical investigation of 1H-indole-3-carbaldehyde provides insight into its structural, electronic, and vibrational characteristics, underlining the importance of such analyses in understanding the properties and reactivity of these compounds (Fatima et al., 2022).
Chemical Reactions and Properties
1H-indole-6-carbaldehyde participates in various chemical reactions, including nucleophilic substitution and cycloadditions, highlighting its reactivity and utility in synthesizing complex organic molecules. The ability of indole derivatives to undergo regioselective reactions makes them valuable substrates for the synthesis of diverse heterocyclic compounds (Yamada et al., 2009).
科学的研究の応用
Catalysis in Chemical Reactions : It serves as an efficient catalyst in the Suzuki-Miyaura coupling, a pivotal chemical reaction used in organic synthesis (Singh, Saleem, Pal, & Singh, 2017).
Fluorescent Sensing : This compound acts as a selective turn-on fluorescent sensor for hydrogen sulfate ion in methanol, indicating its utility in chemical detection and analysis (Wan, Yang, Lin, Chang, & Wu, 2014).
Pharmaceutical Research and Drug Development : It's investigated for its potential role in drug development, particularly in ligand-protein interactions and drug similarities (Fatima et al., 2022).
Synthesis of Indole Derivatives : 1H-indole-6-carbaldehyde is a versatile building block for synthesizing various indole derivatives, including novel pyrimido[1,2-a]indole derivatives (Yamada et al., 2009).
Baeyer-Villiger Rearrangement : Used in the synthesis of 1,2-dihydro-3H-indol-3-ones and 1,2-dihydro-2H-indol-2-ones, showcasing its significance in organic chemistry transformations (Bourlot, Desarbre, & Mérour, 1994).
Biological Activities : Exhibits activity as 12- and 15-lipoxygenase inhibitors and has anti-tumor, antimicrobial, and anti-inflammatory properties (Madan, 2020). It also inhibits tyrosinase activity and melanin production in melanoma cells (Shimizu et al., 2003).
Antimicrobial Activities : Demonstrates in vitro antimicrobial activities against various bacteria like S.aureus, E.coli, B.subtilis, and S.typhi (Suryawanshi et al., 2023).
Synthetic Utility in Organic Chemistry : It is used in the preparation of indole-2-carbaldehydes, an important intermediate in organic synthesis, and has applications in large-scale synthesis (Kothandaraman, Lauw, & Chan, 2013).
Marine Natural Products : Identified as an indole alkaloid isolated from the marine sponge Smenospongia sp., indicating its natural occurrence and potential for drug discovery (McKay, Carroll, Quinn, & Hooper, 2002).
Anticancer Research : Certain synthesized indole derivatives show antiproliferative potency towards human breast cancer and normal murine fibroblast cell lines (Fawzy et al., 2018).
特性
IUPAC Name |
1H-indole-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO/c11-6-7-1-2-8-3-4-10-9(8)5-7/h1-6,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSPBWOAEHQDXRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CN2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378458 | |
| Record name | 1H-indole-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-indole-6-carbaldehyde | |
CAS RN |
1196-70-9 | |
| Record name | 1H-indole-6-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Indole-6-carboxaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

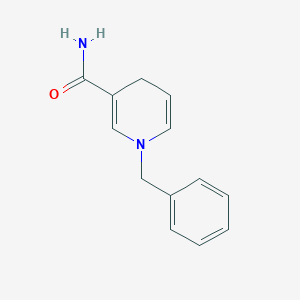
![(3aR,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B15340.png)
